2-chloro-N,N-dicyclohexylacetamide

Description

The exact mass of the compound 2-chloro-N,N-dicyclohexylacetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8314. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-chloro-N,N-dicyclohexylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N,N-dicyclohexylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

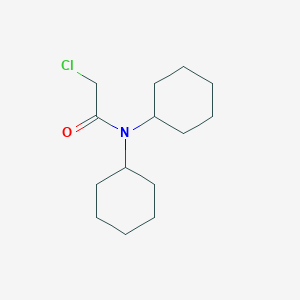

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N,N-dicyclohexylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24ClNO/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h12-13H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBSJQHEFLROIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(C2CCCCC2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40278589 | |

| Record name | 2-chloro-N,N-dicyclohexylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2567-50-2 | |

| Record name | 2567-50-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-N,N-dicyclohexylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-N,N-dicyclohexyl-acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-chloro-N,N-dicyclohexylacetamide chemical properties

An In-depth Technical Guide to 2-chloro-N,N-dicyclohexylacetamide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-chloro-N,N-dicyclohexylacetamide, a key chemical intermediate with significant potential in synthetic chemistry. The document delves into its core chemical and physical properties, provides a detailed, field-tested synthesis protocol with mechanistic insights, and explores its reactivity and synthetic utility. Emphasizing scientific integrity, this guide is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively and safely utilize this versatile compound in their work. All data and protocols are supported by authoritative references to ensure technical accuracy and trustworthiness.

Introduction and Molecular Structure

2-chloro-N,N-dicyclohexylacetamide (CAS No. 2567-50-2) is a substituted amide that serves as a valuable building block in organic synthesis.[1] Its structure features a reactive chloroacetyl group attached to a bulky, lipophilic dicyclohexylamine moiety. This unique combination of a reactive electrophilic center and sterically demanding, non-polar groups makes it a specialized reagent for introducing the N,N-dicyclohexylacetamido group into target molecules. Its primary utility is found in the pharmaceutical and chemical research sectors as an intermediate for the synthesis of more complex molecular architectures.[1]

Caption: Chemical structure of 2-chloro-N,N-dicyclohexylacetamide.

Physicochemical and Spectroscopic Properties

The compound's physical and chemical characteristics are essential for its proper handling, storage, and application in synthetic protocols. These properties are summarized below.

Physical and Chemical Data Table

| Property | Value | Source |

| CAS Number | 2567-50-2 | [1][2] |

| Molecular Formula | C₁₄H₂₄ClNO | [1] |

| Molecular Weight | 257.80 g/mol | [1] |

| Appearance | White solid | [1] |

| Boiling Point | 377.2 °C at 760 mmHg | [3] |

| Density | 1.08 g/cm³ | [3] |

| Flash Point | 181.9 °C | [3] |

| Predicted LogP | 3.61 | [1] |

Spectroscopic Characterization

While specific spectral data for this exact compound is not widely published, characterization would rely on standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region (approx. 1.0-4.0 ppm) corresponding to the non-equivalent protons of the two cyclohexyl rings. A distinct singlet for the two protons of the chloro-methyl group (Cl-CH₂-) would likely appear further downfield (approx. 4.0-4.5 ppm) due to the deshielding effect of the adjacent chlorine atom and carbonyl group.

-

¹³C NMR: The carbon NMR would show a signal for the carbonyl carbon around 165-170 ppm. The carbon of the chloro-methyl group would be expected in the 40-45 ppm region. Multiple signals corresponding to the carbons of the dicyclohexyl groups would be observed in the upfield region (approx. 25-60 ppm).

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) at m/z 257 and a characteristic M+2 peak at m/z 259 with an approximate intensity ratio of 3:1, which is indicative of the presence of a single chlorine atom.

Synthesis and Mechanistic Considerations

The most direct and widely practiced method for synthesizing 2-chloro-N,N-dicyclohexylacetamide is through the nucleophilic acyl substitution of chloroacetyl chloride with dicyclohexylamine.

Reaction Mechanism and Rationale

The synthesis proceeds via a classic acylation pathway. Dicyclohexylamine, a secondary amine, acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. The lone pair of electrons on the nitrogen atom initiates the attack. This is followed by the elimination of a chloride ion to form a protonated amide intermediate. A base, typically a tertiary amine like triethylamine or an excess of the dicyclohexylamine starting material, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion and preventing the protonation of the starting amine.

Caption: Experimental workflow for the synthesis of 2-chloro-N,N-dicyclohexylacetamide.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the acylation of secondary amines.[4][5]

Materials:

-

Dicyclohexylamine

-

Chloroacetyl chloride

-

Triethylamine (or 2.1 equivalents of Dicyclohexylamine)

-

Anhydrous acetonitrile or benzene

-

Ethyl acetate

-

1.2 M Hydrochloric acid (aq.)

-

1 M Sodium carbonate (aq.)

-

Magnesium sulfate (anhydrous)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve dicyclohexylamine (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous acetonitrile (approx. 2 mL per mmol of amine).

-

Addition: Cool the flask to 0 °C in an ice bath. To this stirred solution, add a solution of chloroacetyl chloride (1.05 equiv) in anhydrous acetonitrile dropwise via a dropping funnel, maintaining the temperature below 15 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (approx. 2 mL per mmol of acyl halide).

-

Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1.2 M aqueous HCl, water, and finally with 1 M aqueous sodium carbonate to remove unreacted amine and acid byproducts.

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product, typically a white solid, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) if necessary.

Chemical Reactivity and Synthetic Utility

2-chloro-N,N-dicyclohexylacetamide is a bifunctional molecule whose reactivity is dominated by the chloroacetyl moiety.

-

Nucleophilic Substitution: The primary mode of reactivity involves the C-Cl bond. The carbon atom attached to the chlorine is electrophilic and is susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide range of functional groups (e.g., azides, amines, thiols, cyanides) by displacing the chloride ion. This reactivity makes it an excellent precursor for building more elaborate molecules, including heterocyclic compounds.[6]

-

Building Block in Drug Discovery: Chloroacetamide derivatives are common intermediates in the synthesis of pharmacologically active compounds.[7] The N,N-dicyclohexyl groups provide significant lipophilicity, which can be a desirable trait in drug candidates to enhance membrane permeability. Analogous chloroacetamides have been used in the synthesis of acetylcholinesterase inhibitors and herbicides, highlighting the potential applications of this chemical class.[8] The presence of chlorine itself is a key feature in over a quarter of all FDA-approved drugs, underscoring the importance of chlorinated intermediates in medicinal chemistry.[9]

Handling and Safety Precautions

-

Acute Toxicity: Related compounds are harmful or toxic if swallowed and can be toxic in contact with skin.[11]

-

Corrosivity: Many N-substituted chloroacetamides are corrosive and can cause severe skin burns and serious eye damage.[12]

-

Inhalation Hazard: Avoid breathing dust, as related compounds may cause respiratory irritation.[13]

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]

Conclusion

2-chloro-N,N-dicyclohexylacetamide is a valuable and versatile intermediate in organic synthesis. Its defined physicochemical properties and straightforward synthesis make it an accessible reagent for research laboratories. The compound's primary utility lies in its reactive C-Cl bond, which allows for a wide range of subsequent chemical transformations. While its full potential is still being explored, its structural motifs are relevant to the fields of pharmaceutical and agrochemical development. Due to the potential hazards associated with its functional group, strict adherence to safety protocols is mandatory when handling this compound.

References

-

Chemsrc. (2025). Acetamide,2-chloro-N,N-dicyclohexyl- | CAS#:2567-50-2. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-chloro-N-cyclohexylacetamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-N-cyclohexylacetamide. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Chloro-N,N-Diallylacetamide. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-ethyl-N-cyclohexyl-chloroacetamide. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Essential Intermediate: The Role of 2-Chloro-N,N-dimethylacetamide in Pharmaceutical Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). Chloro-N,N-diethylacetamide. Retrieved from [Link]

-

Jeyakkumar, P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-N,N-dipropylacetamide. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 2-Chloro-N,N-dicyclohexyl-acetamide | 2567-50-2 [chemicalbook.com]

- 3. Acetamide,2-chloro-N,N-dicyclohexyl | CAS#:2567-50-2 | Chemsrc [chemsrc.com]

- 4. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. 2-Chloro-N,N-Diallylacetamide [myskinrecipes.com]

- 7. nbinno.com [nbinno.com]

- 8. 2-Chloro-N,N-diethylacetamide | CymitQuimica [cymitquimica.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. Chloro-N,N-diethylacetamide | C6H12ClNO | CID 16844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. 2-chloro-N,N-dipropylacetamide | C8H16ClNO | CID 219647 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2-chloro-N,N-dicyclohexylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the molecular structure of 2-chloro-N,N-dicyclohexylacetamide. As a Senior Application Scientist, this document synthesizes structural elucidation data, theoretical modeling, and comparative analysis with analogous compounds to offer field-proven insights for researchers. We will delve into the synthesis, spectroscopic characterization, and three-dimensional conformation of this molecule, providing a self-validating framework for its use in further research and development.

Introduction

2-chloro-N,N-dicyclohexylacetamide belongs to the class of α-haloacetamides, a group of compounds recognized for their utility as synthetic intermediates and for their potential biological activities. The incorporation of two bulky cyclohexyl groups on the amide nitrogen atom imparts significant steric hindrance and lipophilicity, which can profoundly influence the molecule's reactivity, conformation, and biological interactions. Understanding the precise molecular architecture of this compound is paramount for predicting its behavior in chemical and biological systems. This guide will provide a detailed exploration of its structure, drawing from established synthetic methodologies and spectroscopic principles. While specific experimental data for the title compound is limited in publicly available literature, this guide will leverage data from closely related analogs to provide a robust and scientifically grounded analysis.

Molecular Structure and Properties

The fundamental characteristics of 2-chloro-N,N-dicyclohexylacetamide are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₄ClNO | PubChem CID 222365 (analog) |

| Molecular Weight | 257.80 g/mol | Calculated |

| IUPAC Name | 2-chloro-N,N-dicyclohexylacetamide | IUPAC Nomenclature |

| SMILES | C1CCC(CC1)N(C(=O)CCl)C2CCCCC2 |

Key Structural Features

The molecule consists of a central acetamide backbone with three key substituents:

-

α-Chloro Group: The chlorine atom attached to the α-carbon of the acetyl group is a key reactive site, making the compound an alkylating agent.

-

Amide Group: The planar amide linkage (-C(=O)N-) is a central feature, influencing the molecule's conformation and potential for hydrogen bonding.

-

Dicyclohexyl Groups: Two bulky, non-planar cyclohexyl rings are attached to the amide nitrogen. These groups dominate the steric environment of the molecule, restricting rotation around the C-N bond and influencing the overall three-dimensional shape.

Synthesis of 2-chloro-N,N-dicyclohexylacetamide

The synthesis of 2-chloro-N,N-dicyclohexylacetamide can be reliably achieved through the acylation of dicyclohexylamine with chloroacetyl chloride. This is a standard and efficient method for the formation of N,N-disubstituted amides.

Synthetic Workflow

The following diagram illustrates the synthetic pathway.

Caption: Synthetic workflow for 2-chloro-N,N-dicyclohexylacetamide.

Experimental Protocol

This protocol is adapted from the synthesis of the analogous compound, 2-chloro-N-cyclohexylacetamide.[1]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve dicyclohexylamine (1.0 equivalent) in anhydrous acetonitrile.

-

Addition of Acylating Agent: Cool the solution to 0-5 °C using an ice bath. Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution. An optional tertiary amine base like triethylamine (1.2 equivalents) can be added to scavenge the HCl byproduct.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure 2-chloro-N,N-dicyclohexylacetamide.

Spectroscopic Characterization and Structural Elucidation

The molecular structure of 2-chloro-N,N-dicyclohexylacetamide can be unequivocally confirmed through a combination of spectroscopic techniques. While a complete public dataset for the title compound is not available, the expected spectral data can be reliably predicted based on analogous structures.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.1 | s | 2H | Cl-CH₂ -C=O |

| ~3.5 - 3.9 | m | 2H | N-CH (cyclohexyl) |

| ~1.0 - 2.0 | m | 20H | Cyclohexyl CH₂ |

¹³C NMR Spectroscopy (Predicted):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C =O (amide) |

| ~55 - 60 | N-C H (cyclohexyl) |

| ~42 | Cl-C H₂ |

| ~25 - 35 | Cyclohexyl C H₂ |

The presence of two bulky cyclohexyl groups may lead to broadened signals in the NMR spectra due to restricted rotation around the N-C(O) and N-cyclohexyl bonds at room temperature.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration |

| ~2930 - 2850 | C-H stretch (cyclohexyl) |

| ~1650 | C=O stretch (amide) |

| ~1450 | C-H bend (cyclohexyl) |

| ~750 | C-Cl stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak cluster corresponding to the presence of the chlorine-35 and chlorine-37 isotopes.

| m/z | Assignment |

| [M]⁺ and [M+2]⁺ | Molecular ion peaks (approx. 3:1 ratio) |

| [M - Cl]⁺ | Loss of a chlorine radical |

| [M - C₇H₁₂NO]⁺ | Fragmentation of the cyclohexyl group |

Three-Dimensional Conformation

The two bulky cyclohexyl groups attached to the nitrogen atom are the dominant feature influencing the 3D structure of 2-chloro-N,N-dicyclohexylacetamide.

Caption: Conformational influences in 2-chloro-N,N-dicyclohexylacetamide.

Due to significant steric hindrance between the two cyclohexyl rings, they are expected to adopt a propeller-like arrangement around the nitrogen atom to minimize steric strain. The amide bond will exhibit its characteristic planarity, but rotation around the N-C(O) bond will be highly restricted. The cyclohexyl rings themselves will be in their stable chair conformations.

Potential Applications and Biological Relevance

While specific biological activities of 2-chloro-N,N-dicyclohexylacetamide are not extensively documented, compounds containing the N-acyl moiety are known to exhibit a range of biological effects.[4] The presence of the reactive α-chloroacetamide group suggests potential as an alkylating agent, which could be explored in the context of enzyme inhibition or the development of covalent inhibitors in drug discovery. Furthermore, the high lipophilicity imparted by the dicyclohexyl groups may facilitate membrane permeability, a desirable property for certain drug candidates. The structural motifs present in this molecule are also found in compounds with herbicidal and fungicidal properties.[5]

Conclusion

This technical guide has provided a detailed analysis of the molecular structure of 2-chloro-N,N-dicyclohexylacetamide, grounded in established chemical principles and comparative data from analogous compounds. The synthesis is readily achievable via a standard acylation reaction. The spectroscopic and conformational features are dominated by the presence of the two bulky cyclohexyl groups, which induce significant steric hindrance and define the molecule's three-dimensional architecture. The insights provided herein offer a solid foundation for researchers and professionals in the fields of chemical synthesis and drug development to utilize this compound in their future work.

References

-

PubChem. 2-Chloro-N-cyclohexylacetamide. National Center for Biotechnology Information. [Link]

-

SpectraBase. 2-chloro-N-cyclohexylacetamide. Wiley-VCH GmbH. [Link]

-

PubMed. Design, Synthesis, Biological Activities and 3D-QSAR of New N,N'-Diacylhydrazines Containing 2,4-Dichlorophenoxy Moieties. National Center for Biotechnology Information. [Link]

-

PubMed. Synthesis and biological activity of N-acyl O-indolylalkyl ethanolamines. National Center for Biotechnology Information. [Link]

Sources

- 1. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Chloro-N-cyclohexylacetamide | C8H14ClNO | CID 222365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. Synthesis and biological activity of N-acyl O-indolylalkyl ethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Biological Activities and 3D-QSAR of New N,N'-Diacylhydrazines Containing 2,4-Dichlorophenoxy Moieties - PMC [pmc.ncbi.nlm.nih.gov]

2-chloro-N,N-dicyclohexylacetamide CAS number 23605-23-4

An In-depth Technical Guide to 2-Chloro-N-cyclohexylacetamide (CAS No. 23605-23-4)

A Note on Chemical Identity: This guide focuses on the chemical entity associated with CAS number 23605-23-4, which is 2-chloro-N-cyclohexylacetamide . The initial topic request mentioned "2-chloro-N,N-dicyclohexylacetamide," for which this CAS number is not registered. As a matter of scientific accuracy, this document will detail the properties, synthesis, and applications of the mono-cyclohexyl derivative, 2-chloro-N-cyclohexylacetamide.

Introduction

2-Chloro-N-cyclohexylacetamide is an α-chloroacetamide derivative that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a reactive C-Cl bond and an amide group, makes it a versatile intermediate for introducing the N-cyclohexylacetamido moiety into a variety of molecular scaffolds. This guide provides a comprehensive technical overview for researchers, scientists, and professionals in drug development, covering its chemical properties, synthesis, analytical characterization, safety protocols, and potential applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-chloro-N-cyclohexylacetamide is fundamental to its application in research and development. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.

| Property | Value | Source |

| CAS Number | 23605-23-4 | [1][2] |

| Molecular Formula | C₈H₁₄ClNO | [1][2] |

| Molecular Weight | 175.66 g/mol | [1][2] |

| IUPAC Name | 2-chloro-N-cyclohexylacetamide | [1] |

| Appearance | White crystalline solid (reported as fluffy white crystals) | [2] |

| SMILES | C1CCC(CC1)NC(=O)CCl | [1] |

| InChI Key | RLFIWYGMZQJEFO-UHFFFAOYSA-N | [1] |

Synthesis of 2-Chloro-N-cyclohexylacetamide

The primary synthetic route to 2-chloro-N-cyclohexylacetamide is the N-acylation of cyclohexylamine with a chloroacetylating agent, typically chloroacetyl chloride. This reaction is a standard nucleophilic acyl substitution.

Reaction Mechanism and Rationale

The lone pair of electrons on the nitrogen atom of cyclohexylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a chloride ion and a proton (abstracted by a second equivalent of the amine or another base) yields the final amide product. Using a slight excess of the amine (e.g., 2.1 equivalents) is a common strategy; one equivalent acts as the nucleophile, while the excess serves as a base to neutralize the hydrogen chloride byproduct, driving the reaction to completion.[2]

Experimental Protocol: N-acylation of Cyclohexylamine

This protocol is adapted from established procedures for the synthesis of 2-chloro-N-cyclohexylacetamide.[2]

Materials:

-

Cyclohexylamine (CAS 108-91-8)

-

Chloroacetyl chloride (CAS 79-04-9)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

1.2 M Hydrochloric acid (aq)

-

1 M Sodium carbonate (aq)

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve chloroacetyl chloride (1.0 equiv) in anhydrous acetonitrile (1 mL per mmol of acyl halide).

-

Cool the solution to approximately 15°C using a water bath.

-

In a separate flask, dissolve cyclohexylamine (2.1 equiv) in anhydrous acetonitrile (1 mL per mmol of acyl halide).

-

Add the cyclohexylamine solution dropwise to the stirred chloroacetyl chloride solution, maintaining the temperature between 15-20°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Dilute the reaction mixture with ethyl acetate (2 mL per mmol of acyl halide).

-

Transfer the mixture to a separatory funnel and wash with 1.2 M aqueous hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with 1 M aqueous sodium carbonate.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-N-cyclohexylacetamide as a white solid. A reported yield for a similar procedure is 93%.[2]

Synthesis Workflow Diagram

Caption: Synthesis workflow for 2-chloro-N-cyclohexylacetamide.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized 2-chloro-N-cyclohexylacetamide. Spectroscopic methods are the primary tools for this purpose.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the different hydrogen environments in the molecule. Based on a reported spectrum, the following assignments can be made (in CDCl₃): δ 6.44 (1H, broad s, NH), 4.02 (2H, s, Cl-CH₂), 3.89 (1H, m, CH-NH), 1.1-2.0 (10H, m, cyclohexyl protons).[2]

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the chlorinated methylene carbon, the cyclohexyl carbons, and the amide-substituted cyclohexyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups. Expected characteristic absorption bands include:

-

N-H stretch: A sharp peak around 3300 cm⁻¹

-

C=O stretch (Amide I): A strong absorption band around 1640 cm⁻¹

-

N-H bend (Amide II): An absorption band around 1550 cm⁻¹

-

C-Cl stretch: An absorption in the fingerprint region, typically 600-800 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 175, along with a characteristic M+2 peak at m/z = 177 with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.

Reactivity and Applications in Drug Development

The synthetic utility of 2-chloro-N-cyclohexylacetamide stems from the electrophilic nature of the carbon atom bearing the chlorine. This allows for nucleophilic substitution reactions, making it an excellent alkylating agent.

General Reactivity Profile

The chloroacetamide moiety can react with a wide range of nucleophiles, including amines, thiols, and alcohols, to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. This reactivity is central to its use as a building block for more complex molecules.

Role as a Chemical Intermediate

While specific drug development projects involving 2-chloro-N-cyclohexylacetamide are not widely publicized, related α-chloro-N-substituted acetamides are common intermediates in the synthesis of pharmaceuticals.[4][5] They are often used to introduce a spacer and a functional group in a single step, for example, in the synthesis of enzyme inhibitors or receptor ligands.

Potential Application Workflow

Caption: Generalized workflow for the use of 2-chloro-N-cyclohexylacetamide as an intermediate.

Safety and Handling

Proper safety precautions are mandatory when handling 2-chloro-N-cyclohexylacetamide due to its potential hazards.

GHS Hazard Classification

Based on aggregated data, the following GHS hazard statements apply.[1]

| Hazard Code | Statement | Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |

| H315 | Causes skin irritation | Skin Irritation (Category 2) |

| H318 / H319 | Causes serious eye damage / irritation | Eye Damage/Irritation (Category 1/2) |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Chloro-N-cyclohexylacetamide, CAS 23605-23-4, is a versatile and reactive chemical intermediate with significant potential in organic synthesis and, by extension, in the field of drug discovery and development. Its straightforward synthesis and the predictable reactivity of its α-chloroacetamide group allow for the construction of more complex molecular architectures. A comprehensive understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for its safe and effective use in the laboratory.

References

-

PubChem. (n.d.). 2-Chloro-N-cyclohexylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.

-

PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors. Retrieved from [Link]

-

PubChem. (n.d.). Chloro-N,N-diethylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Mallak Specialties Pvt Ltd. (n.d.). 2-Chloro-N,N-dimethylethylamine HCl. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-N,N-dipropylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PharmaCompass. (n.d.). 2-Chloro-N,N-diethylethylamine hydrochloride. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-chloro-N-cyclohexylacetamide. Retrieved from [Link]

Sources

- 1. 2-Chloro-N-cyclohexylacetamide | C8H14ClNO | CID 222365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Chloro-N, N-dimethylethylamine HCl, 4584-46-7, (2-Chloroethyl) dimethylamine Hydrochloride; (β-Chloroethyl) dimethylamine Hydrochloride; 1-(Dimethylamino)-2-chloroethane-d6 Hydrochloride; 1-Chloro-2-(dimethylamino) ethane Hydrochloride [mallakchemicals.com]

- 5. 2-Chloro-N,N-diethylethylamine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

physical and chemical properties of 2-chloro-N,N-dicyclohexylacetamide

An In-Depth Technical Guide to the Properties, Synthesis, and Characterization of 2-chloro-N,N-dicyclohexylacetamide

Senior Application Scientist Note: Direct experimental data for 2-chloro-N,N-dicyclohexylacetamide is not widely available in public literature. This guide has been constructed by leveraging established principles of organic chemistry and drawing upon verified data from structurally analogous compounds, such as 2-chloro-N-cyclohexylacetamide and other N-substituted chloroacetamides. All properties and protocols are presented with a high degree of scientific confidence based on these extrapolations, providing a robust framework for researchers and drug development professionals.

Abstract

2-chloro-N,N-dicyclohexylacetamide is a tertiary amide featuring a reactive α-chloro functional group. This structural motif makes it a valuable synthetic intermediate, particularly in drug discovery and agrochemical research, where the chloroacetyl group serves as a versatile electrophilic handle for introducing the dicyclohexylamino-carbonylmethyl moiety via nucleophilic substitution. This guide provides a comprehensive overview of its predicted physicochemical properties, a detailed protocol for its synthesis, expected spectroscopic signatures for structural verification, and essential safety and handling guidelines based on data from closely related analogs.

Chemical Identity and Structure

2-chloro-N,N-dicyclohexylacetamide possesses a central acetamide backbone with two bulky cyclohexyl groups attached to the nitrogen atom, sterically hindering the amide bond. The key feature for its synthetic utility is the chlorine atom on the alpha-carbon, which is activated for nucleophilic displacement.

-

IUPAC Name: 2-chloro-N,N-dicyclohexylacetamide

-

Molecular Formula: C₁₄H₂₄ClNO

-

Molecular Weight: 257.80 g/mol

-

CAS Number: Not assigned. For reference, the mono-substituted analog, 2-chloro-N-cyclohexylacetamide, is registered under CAS Number 23605-23-4.[1][2]

Predicted Physicochemical Properties

The properties listed below are estimated based on the compound's structure and data from analogs like 2-chloro-N-cyclohexylacetamide and 2-chloro-N,N-diethylacetamide.[2][3] The two large, nonpolar cyclohexyl groups are expected to dominate its physical properties, leading to low aqueous solubility and a high melting point.

| Property | Predicted Value / Description | Rationale / Analog Comparison |

| Physical State | White to off-white crystalline solid | Increased molecular weight and symmetry compared to liquid analogs (e.g., 2-chloro-N,N-diethylacetamide) suggest a solid state at room temperature. |

| Melting Point | > 100 °C | Significantly higher than analogs like 2-chloro-N,N-diethylacetamide (m.p. 58 °C) due to greater molecular mass and van der Waals forces.[3] |

| Boiling Point | > 300 °C (at atmospheric pressure) | Expected to be substantially higher than analogs such as 2-chloro-N,N-diethylacetamide (b.p. 121-122 °C at 12 mmHg).[3] |

| Solubility | Insoluble in water. Soluble in organic solvents like dichloromethane (DCM), ethyl acetate, acetone, and tetrahydrofuran (THF). | The large hydrophobic surface area of the two cyclohexyl rings drastically reduces water solubility. |

| Density | ~1.1 g/cm³ | Similar to other chlorinated organic compounds. |

Synthesis and Reactivity

Synthesis via N-Acylation

The most direct and industrially scalable method for synthesizing 2-chloro-N,N-dicyclohexylacetamide is the nucleophilic acyl substitution of chloroacetyl chloride with dicyclohexylamine. A non-nucleophilic base, such as triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is required to scavenge the hydrochloric acid byproduct.[4][5]

Caption: Analytical workflow for the structural verification of the synthesized compound.

Safety and Handling

N-substituted chloroacetamides are classified as hazardous materials. The following precautions are based on safety data for analogous compounds and should be strictly followed. [6][7][8][9]

-

Hazard Classification:

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use. [6][9] * Eye Protection: Use chemical safety goggles and/or a full-face shield. [9][10] * Skin and Body Protection: Wear a lab coat and impervious clothing.

-

Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or aerosols. [6]

-

-

Handling and Storage:

Applications and Relevance in Research

As a bifunctional molecule, 2-chloro-N,N-dicyclohexylacetamide is a useful building block. The dicyclohexylamide group imparts high lipophilicity, a feature often desired in drug candidates to enhance membrane permeability. The reactive α-chloro site allows for its covalent attachment to scaffolds of interest, making it a valuable intermediate in the synthesis of:

-

Pharmaceuticals: Lead compounds in anticancer, anti-inflammatory, and antiviral drug discovery programs.

-

Agrochemicals: Active ingredients in herbicides and fungicides.

-

Material Science: Functionalization of polymers and surfaces.

References

-

2-Chloro-N-cyclohexylacetamide. PubChem. [Link]

-

Material Safety Data Sheet - 2-Chloroacetamide, 98%. Cole-Parmer. [Link]

-

Safety Data Sheet: 2-chloroacetamide. Chemos GmbH & Co.KG. [Link]

-

2-chloro-N-cyclohexylacetamide. SpectraBase. [Link]

-

SAFETY DATA SHEET. Quality Environmental Containers. [Link]

-

Lundin, P. M., & Fu, G. C. (2010). Asymmetric Suzuki cross-couplings of activated secondary alkyl electrophiles: arylations of racemic alpha-chloroamides. Journal of the American Chemical Society, 132(32), 11027–11029. [Link]

-

Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. [Link]

-

2-chloro-N,N-dimethylacetamide. PubChem. [Link]

-

Di Rocco, G., et al. (2023). Evidence of a Distinctive Enantioselective Binding Mode for the Photoinduced Radical Cyclization of α-Chloroamides in Ene-Reductases. ACS Catalysis. [Link]

-

2,2,2-Trichloro-n-cyclohexyl acetamide. NIST WebBook. [Link]

-

Di Rocco, G., et al. (2023). Evidence of a Distinctive Enantioselective Binding Mode for the Photoinduced Radical Cyclization of α-Chloroamides in Ene-Reductases. National Institutes of Health. [Link]

-

Dowling, D. P., et al. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. National Institutes of Health. [Link]

-

Kumar, A., et al. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. ResearchGate. [Link]

-

Reaction of aryl amine with chloroacetyl chloride in the presence of DBU. ResearchGate. [Link]

Sources

- 1. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Chloro-N-cyclohexylacetamide | C8H14ClNO | CID 222365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-N,N-diethylacetamide CAS#: 2315-36-8 [m.chemicalbook.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. researchgate.net [researchgate.net]

- 6. chemicalbook.com [chemicalbook.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. chemos.de [chemos.de]

- 9. qecusa.com [qecusa.com]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to 2-chloro-N,N-dicyclohexylacetamide

This guide provides a comprehensive technical overview of 2-chloro-N,N-dicyclohexylacetamide, a niche chemical intermediate with potential applications in organic synthesis and drug discovery. Drawing upon established principles of organic chemistry and data from structurally related compounds, this document details the compound's nomenclature, synthesis, characterization, and safe handling protocols. This resource is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this molecule.

Compound Identification and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-chloro-N,N-dicyclohexylacetamide . This name systematically describes its chemical structure: a chloro-substituted acetyl group attached to a nitrogen atom which is, in turn, bonded to two cyclohexyl rings.

Table 1: Physical and Chemical Properties of Structurally Related Chloroacetamides

| Property | 2-chloro-N-cyclohexylacetamide | 2-chloro-N,N-diethylacetamide[1][2][3] | 2-chloro-N,N-dimethylacetamide[4] |

| Molecular Formula | C₈H₁₄ClNO[5] | C₆H₁₂ClNO[2][6] | C₄H₈ClNO[4] |

| Molecular Weight | 175.66 g/mol [5] | 149.62 g/mol [1][2][3] | 121.57 g/mol |

| Appearance | White crystalline solid[7] | Liquid[1] | Liquid |

| Boiling Point | Not specified | 148-150 °C / 55 mmHg[1] | Not specified |

| Density | Not specified | 1.089 g/mL at 25 °C[1] | 1.182 g/mL at 20 °C |

| Refractive Index | Not specified | n20/D 1.47[1] | n20/D 1.479 |

Based on these analogs, 2-chloro-N,N-dicyclohexylacetamide is expected to be a high-boiling point liquid or a low-melting point solid at room temperature, with a density slightly greater than water.

Synthesis of 2-chloro-N,N-dicyclohexylacetamide: A Validated Protocol

The synthesis of 2-chloro-N,N-dicyclohexylacetamide can be reliably achieved through the acylation of dicyclohexylamine with chloroacetyl chloride. This is a standard and well-documented method for the formation of N,N-disubstituted acetamides. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Scheme

The overall synthetic transformation is depicted below:

Caption: Synthesis of 2-chloro-N,N-dicyclohexylacetamide.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar N-substituted chloroacetamides.[7][8]

Materials:

-

Dicyclohexylamine

-

Chloroacetyl chloride

-

Triethylamine (or another suitable base)

-

Anhydrous diethyl ether (or another suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dicyclohexylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether.

-

Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous diethyl ether dropwise via the dropping funnel over 30 minutes. The causality behind the slow, cooled addition is to control the exothermic reaction and prevent the formation of side products.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine hydrochloride), saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Structural Elucidation and Characterization

The identity and purity of the synthesized 2-chloro-N,N-dicyclohexylacetamide must be confirmed using a combination of spectroscopic techniques.[9] The expected spectral data are extrapolated from known data of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons, likely as a series of broad multiplets in the range of 1.0-2.0 ppm. The two protons of the chloromethyl group (Cl-CH₂-) should appear as a sharp singlet further downfield, typically around 4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will provide evidence for all unique carbon environments in the molecule. Key signals to identify include the carbonyl carbon of the amide group (around 165-170 ppm), the chloromethyl carbon (around 40-45 ppm), and the carbons of the cyclohexyl rings.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the amide carbonyl (C=O) stretch, typically observed in the region of 1630-1680 cm⁻¹. The C-Cl stretch will likely appear in the fingerprint region, between 600 and 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Safety and Handling

N-substituted 2-chloroacetamides are generally considered hazardous chemicals.[5][6][10] Although a specific safety data sheet (SDS) for 2-chloro-N,N-dicyclohexylacetamide is not available, the safety precautions for structurally similar compounds should be strictly followed.

GHS Hazard Statements for Related Compounds:

-

Harmful if swallowed[5]

-

Causes skin irritation[5]

-

Causes serious eye damage/irritation[5]

-

May cause respiratory irritation[5]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[6]

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Potential Applications

While specific applications for 2-chloro-N,N-dicyclohexylacetamide are not extensively documented, its chemical structure suggests its utility as a versatile intermediate in organic synthesis. The presence of the reactive C-Cl bond allows for nucleophilic substitution reactions, enabling the introduction of the N,N-dicyclohexylacetamido moiety into various molecular scaffolds. This could be of interest in the synthesis of novel agrochemicals, pharmaceuticals, and other specialty chemicals. For instance, related N,N-diethyl-2-chloroacetamide is used in the synthesis of herbicides and acetylcholinesterase inhibitors.[2]

Conclusion

This technical guide provides a comprehensive overview of 2-chloro-N,N-dicyclohexylacetamide, from its systematic name to its synthesis, characterization, and safe handling. By leveraging data from structurally analogous compounds, this document offers a robust framework for researchers and scientists working with this chemical. The detailed protocols and safety recommendations are designed to ensure the successful and safe utilization of this compound in a laboratory setting.

References

-

PubChem. (n.d.). 2-Chloro-N-cyclohexylacetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthetic reaction scheme for 2-chloro-N,N-diphenyl-acetamide derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-ethyl-N-cyclohexyl-chloroacetamide. Retrieved from [Link]

-

PubChem. (n.d.). Chloro-N,N-diethylacetamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-N,N-dipropylacetamide. Retrieved from [Link]

-

OSTI.GOV. (2015). Synthesis, characterization, crystal structure, and thermal analysis of 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) acetamide. Retrieved from [Link]

Sources

- 1. 2-氯-N,N-二乙基乙酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Chloro-N,N-diethylacetamide | CymitQuimica [cymitquimica.com]

- 3. Chloro-N,N-diethylacetamide | C6H12ClNO | CID 16844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-N-cyclohexylacetamide | C8H14ClNO | CID 222365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on the Core Synthesis Precursors for 2-chloro-N,N-dicyclohexylacetamide

Abstract: This technical guide provides a comprehensive analysis of the precursors and synthetic strategy for producing 2-chloro-N,N-dicyclohexylacetamide, a valuable intermediate in various chemical syntheses. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the core reactants, the rationale behind their selection, and a detailed, field-proven protocol for their successful amidation. We will explore the critical roles of dicyclohexylamine and chloroacetyl chloride, the influence of ancillary reagents, and the mechanistic underpinnings of the reaction.

Introduction

2-chloro-N,N-dicyclohexylacetamide is a substituted amide that serves as a key building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its utility stems from the presence of a reactive α-chloro group, which provides a site for subsequent nucleophilic substitution, allowing for the facile introduction of diverse functional groups.[1] The dicyclohexyl moiety imparts significant lipophilicity, a property often crucial for modulating the biological activity and pharmacokinetic profile of a target molecule. A thorough understanding of its synthesis, starting from the foundational precursors, is essential for efficient and scalable production.

Core Precursors and Their Strategic Importance

The synthesis of 2-chloro-N,N-dicyclohexylacetamide is primarily achieved through the N-acylation of dicyclohexylamine with chloroacetyl chloride.[1] This reaction is a classic example of nucleophilic acyl substitution.

Dicyclohexylamine: The Amine Foundation

Dicyclohexylamine [HN(C₆H₁₁)₂] is a secondary amine that forms the structural backbone of the target molecule.[2]

-

Role in Synthesis: It acts as the nucleophile in the reaction. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of chloroacetyl chloride, initiating the formation of the amide bond.

-

Procurement and Quality: Dicyclohexylamine is commercially available, typically produced via the catalytic hydrogenation of aniline or the reductive amination of cyclohexanone.[2] For synthesis, it is crucial to use a high-purity grade, as primary amine impurities can lead to side products that are difficult to separate. The presence of water should also be minimized to prevent hydrolysis of the acyl chloride.

Chloroacetyl Chloride: The Acylating Agent

Chloroacetyl chloride (ClCH₂COCl) is a highly reactive acylating agent, making it an ideal choice for this transformation.[1][3]

-

Role in Synthesis: It provides the chloroacetyl group that is transferred to the amine. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom, making it susceptible to nucleophilic attack.[1]

-

Reactivity and Handling: Chloroacetyl chloride is a moisture-sensitive and corrosive liquid.[3] It reacts vigorously with water and other protic solvents, hydrolyzing to chloroacetic acid, which will not participate in the desired reaction.[4][5] Therefore, all reactions must be conducted under anhydrous conditions using dry glassware and solvents. Due to its toxicity and irritating odor, it should be handled in a well-ventilated fume hood.[3]

Ancillary Reagents: Optimizing the Reaction Environment

Beyond the two core precursors, the choice of solvent and base is critical for achieving high yields and purity.

Solvent Selection

The solvent must be inert to the highly reactive chloroacetyl chloride. Aprotic solvents are standard choices.

-

Recommended Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and acetonitrile are commonly used.[4] They effectively dissolve the reactants and do not interfere with the reaction.

-

Causality: The use of an anhydrous, aprotic solvent prevents the hydrolysis of chloroacetyl chloride and ensures that the amine is available to act as a nucleophile.[4]

Acid Scavengers (Bases)

The acylation reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct. This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]

-

Role of the Base: An acid scavenger, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or a hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is added to neutralize the generated HCl.[4][6]

-

Stoichiometry: At least a stoichiometric equivalent of the base is required. Often, a slight excess (e.g., 1.1-1.2 equivalents) is used to ensure complete neutralization.[4] An alternative approach involves using two equivalents of the starting amine, where one acts as the nucleophile and the other as the acid scavenger.[7]

Synthesis Protocol: A Step-by-Step Guide

The following protocol describes a robust method for the synthesis of 2-chloro-N,N-dicyclohexylacetamide.

Experimental Protocol:

-

Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve dicyclohexylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).[4]

-

Cooling: Cool the mixture to 0-5 °C in an ice bath with continuous stirring. This is crucial to control the initial exothermic reaction.[4][8]

-

Addition of Acyl Chloride: Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution over 15-30 minutes. Maintain the internal temperature below 10 °C during the addition.[4]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.[4]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.[7]

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.[8]

-

Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield the final product.[9]

Workflow Diagram

Caption: General workflow for the synthesis and purification of 2-chloro-N,N-dicyclohexylacetamide.

Reaction Mechanism and Optimization

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of dicyclohexylamine attacks the carbonyl carbon of chloroacetyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the protonated amide. The base then deprotonates the amide to yield the final product and the corresponding ammonium salt.

Reaction Mechanism Diagram

Caption: Nucleophilic acyl substitution mechanism for the formation of the amide.

Data Presentation: Optimization Parameters

The following table summarizes key parameters for optimizing the synthesis.

| Parameter | Condition A (Optimal) | Condition B | Condition C | Rationale & Justification |

| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Acetonitrile | DCM and THF are excellent choices for reactant solubility and are inert. Acetonitrile can sometimes be less suitable depending on specific reactant solubility.[4] |

| Base | Triethylamine (TEA) | Pyridine | Aqueous NaHCO₃ | TEA and pyridine are effective non-nucleophilic bases. Aqueous bases should be avoided due to the high risk of hydrolyzing the acyl chloride.[4] |

| Temperature | 0 °C to Room Temp. | Room Temperature | 50 °C | Initial cooling is critical to control the exothermic reaction. Running the entire reaction at elevated temperatures can increase side product formation.[4] |

| Stoichiometry (Amine:Acyl Chloride:Base) | 1 : 1.1 : 1.2 | 1 : 1 : 1 | 1 : 1.5 : 1.5 | A slight excess of the acyl chloride and base (Condition A) often provides the best conversion. A 1:1:1 ratio may result in an incomplete reaction, while a large excess can lead to more impurities.[4] |

Conclusion

The synthesis of 2-chloro-N,N-dicyclohexylacetamide is a straightforward yet sensitive process that relies on the careful selection and handling of its core precursors: dicyclohexylamine and chloroacetyl chloride. By understanding the roles of these precursors, employing anhydrous conditions, and utilizing an appropriate non-nucleophilic base and aprotic solvent, researchers can reliably produce this valuable intermediate in high yield and purity. The protocols and principles outlined in this guide provide a solid foundation for laboratory-scale synthesis and future process optimization.

References

-

PrepChem.com. (n.d.). Synthesis of N-ethyl-N-cyclohexyl-chloroacetamide. Retrieved from [Link]

-

Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. Retrieved from [Link]

-

Kumar, A., et al. (n.d.). Scheme 1. Synthetic reaction scheme for 2-chloro-N,.... ResearchGate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Asymmetric rearrangement of allylic trichloroacetimidates: preparation of. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of dicyclohexylamine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-N-cyclohexylacetamide. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors. Retrieved from [Link]

-

Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Dicyclohexylamine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide. Retrieved from [Link]

-

ResearchGate. (2025). Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. Retrieved from [Link]

-

The Australia Group. (2023). Export Control List: Chemical Weapons Precursors. Retrieved from [Link]

- Google Patents. (n.d.). CN1721392A - N, the preparation method of N-dimethyl chloroacetamide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Dicyclohexylamine - Wikipedia [en.wikipedia.org]

- 3. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

theoretical yield of 2-chloro-N,N-dicyclohexylacetamide synthesis

An In-depth Technical Guide to the Synthesis and Theoretical Yield of 2-chloro-N,N-dicyclohexylacetamide

Introduction

2-chloro-N,N-dicyclohexylacetamide is a disubstituted amide, a member of a chemical class widely utilized in organic synthesis. The chloroacetamide functional group, in particular, serves as a versatile synthetic handle for introducing further molecular complexity. While specific applications for this exact molecule are not extensively documented in mainstream literature, its synthesis represents a classic and fundamental transformation: the N-acylation of a secondary amine.

For researchers and professionals in drug development and process chemistry, understanding the principles of a synthesis is intrinsically linked to quantifying its efficiency. The theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming a perfect, 100% efficient chemical reaction with no losses. Calculating this value is the first and most critical step in evaluating a reaction's practical success, optimizing conditions, and ensuring economic viability in scaled-up production. This guide provides a detailed examination of the synthesis of 2-chloro-N,N-dicyclohexylacetamide and a step-by-step methodology for calculating its theoretical yield.

Synthesis Overview and Reaction Mechanism

The synthesis of 2-chloro-N,N-dicyclohexylacetamide is achieved through the N-acylation of dicyclohexylamine with chloroacetyl chloride.[1] This reaction is a cornerstone of organic chemistry, proceeding via a nucleophilic acyl substitution mechanism.

The core transformation involves:

-

Nucleophile: Dicyclohexylamine, a secondary amine.[2] The lone pair of electrons on the nitrogen atom initiates the reaction.

-

Electrophile: Chloroacetyl chloride, a highly reactive acyl chloride.[3][4] The carbonyl carbon is electron-deficient and susceptible to nucleophilic attack.

-

Base: A non-nucleophilic tertiary amine, such as triethylamine (TEA), is typically added. Its purpose is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing it from protonating the dicyclohexylamine reactant and rendering it non-nucleophilic.

The mechanism proceeds as follows:

-

The nitrogen atom of dicyclohexylamine attacks the carbonyl carbon of chloroacetyl chloride.

-

This forms a tetrahedral intermediate.

-

The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

-

The added base (triethylamine) deprotonates the resulting ammonium ion to yield the final, neutral amide product and triethylammonium chloride.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative, step-by-step method for the synthesis of 2-chloro-N,N-dicyclohexylacetamide. All operations involving chloroacetyl chloride should be conducted in a well-ventilated fume hood due to its corrosive and lachrymatory nature.[3][5]

Materials:

-

Dicyclohexylamine

-

Chloroacetyl chloride

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl) solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add dicyclohexylamine (10.0 mL) and anhydrous dichloromethane (80 mL).

-

Add triethylamine (8.4 mL) to the solution.

-

Cool the flask to 0 °C in an ice-water bath.

-

Dissolve chloroacetyl chloride (4.8 mL) in anhydrous dichloromethane (20 mL) and add this solution to the dropping funnel.

-

Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

-

Dry the separated organic layer over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Calculating the Theoretical Yield

The theoretical yield is dictated by the limiting reactant, which is the reactant that is completely consumed first in the chemical reaction.[6][7] The calculation follows a logical, multi-step process.

Step 1: Write the Balanced Chemical Equation

The reaction proceeds with a 1:1:1 stoichiometry between the amine, the acyl chloride, and the base to produce one equivalent of the amide product.

Step 2: Compile Reactant Data and Calculate Moles

To determine the limiting reactant, we must first calculate the number of moles of each core reactant used in the protocol.

| Compound | Molar Mass ( g/mol ) | Density (g/mL) | Volume Used (mL) | Mass Used (g) | Moles Used (mol) |

| Dicyclohexylamine | 181.32[2] | 0.91[8] | 10.0 | 9.10 | 0.0502 |

| Chloroacetyl Chloride | 112.94[3] | 1.42[5] | 4.8 | 6.82 | 0.0604 |

-

Mass = Volume × Density

-

Moles = Mass / Molar Mass

Step 3: Identify the Limiting Reactant

Compare the moles of each reactant, taking into account the 1:1 stoichiometry of the reaction.

-

Moles of Dicyclohexylamine = 0.0502 mol

-

Moles of Chloroacetyl Chloride = 0.0604 mol

Since the amount of dicyclohexylamine (0.0502 mol) is less than the amount of chloroacetyl chloride, dicyclohexylamine is the limiting reactant . This means the reaction will stop once all the dicyclohexylamine has been consumed, and the maximum amount of product that can be formed is determined by this quantity.

Step 4: Calculate the Theoretical Yield of the Product

The theoretical yield in moles of the product is equal to the moles of the limiting reactant, based on the 1:1 stoichiometry.

-

Molar Mass of 2-chloro-N,N-dicyclohexylacetamide (C₁₄H₂₄ClNO): 257.80 g/mol

-

Theoretical Moles of Product: 0.0502 mol (equal to moles of limiting reactant)

To find the theoretical yield in grams, multiply the theoretical moles by the molar mass of the product.

-

Theoretical Yield (g) = Moles of Product × Molar Mass of Product

-

Theoretical Yield (g) = 0.0502 mol × 257.80 g/mol = 12.94 g

Therefore, the maximum mass of 2-chloro-N,N-dicyclohexylacetamide that can be produced from this protocol is 12.94 grams . The actual yield obtained after the experiment would be compared against this value to calculate the percent yield.

Synthesis and Workup Workflow

The following diagram illustrates the complete workflow from initial reactants to the isolated crude product.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Dicyclohexylamine: properties and applications_Chemicalbook [chemicalbook.com]

- 3. CAS 79-04-9: Chloroacetyl chloride | CymitQuimica [cymitquimica.com]

- 4. Chloroacetyl chloride | 79-04-9 [chemicalbook.com]

- 5. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]

- 6. reddit.com [reddit.com]

- 7. byjus.com [byjus.com]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

An In-Depth Technical Guide to the Mechanism of Action of N-Substituted Chloroacetamides

Abstract

N-substituted chloroacetamides represent a versatile class of electrophilic compounds with broad applications, ranging from widely used herbicides in agriculture to targeted covalent inhibitors in drug development. Their biological activity is rooted in a shared core mechanism: the covalent alkylation of nucleophilic amino acid residues, predominantly cysteine, within the active or allosteric sites of target proteins. This irreversible modification leads to the potent and often prolonged inhibition of protein function. This guide provides a comprehensive exploration of this mechanism, detailing the underlying chemistry, identifying key protein targets across different biological systems, and outlining robust experimental methodologies for elucidating and validating the mechanism of action for novel chloroacetamide-based agents.

Chapter 1: Introduction to N-Substituted Chloroacetamides

N-substituted chloroacetamides are organic compounds characterized by a chloroacetyl group attached to a nitrogen atom, which is further substituted with various moieties (Figure 1). This chemical scaffold serves as a reactive "warhead," capable of forming a stable covalent bond with biological nucleophiles.[1]

Historically, this class of compounds gained prominence as pre-emergent herbicides, such as Alachlor and Metolachlor, for their excellent efficacy against annual grasses in major crops.[2] Their mode of action involves disrupting critical biosynthetic pathways in plants.[3][4] More recently, the same reactive principle has been strategically repurposed in medicinal chemistry. The chloroacetamide moiety has been incorporated into sophisticated molecules designed to selectively and irreversibly inhibit enzymes implicated in human diseases, including cancers and autoimmune disorders.[5] This dual utility makes a deep understanding of their mechanism of action essential for both crop science and pharmaceutical research.

Chapter 2: The Core Mechanism: Covalent Alkylation of Biological Nucleophiles

The chemical reactivity of N-substituted chloroacetamides is central to their biological function. The chlorine atom, being a good leaving group, renders the adjacent methylene carbon electrophilic and susceptible to nucleophilic attack.[6]

2.1. The SN2 Reaction with Cysteine Thiols

The most common mechanism of action is a bimolecular nucleophilic substitution (SN2) reaction with the thiol group of a cysteine residue within a target protein.[7] The deprotonated thiolate anion (S⁻), a potent nucleophile, attacks the electrophilic carbon of the chloroacetamide, displacing the chloride ion and forming a stable thioether bond (Figure 2).[7] This covalent modification is typically irreversible under physiological conditions, leading to permanent inactivation of the protein.[8] While cysteine is the most frequent target, reactions with other nucleophilic residues like histidine have also been reported.[9]

2.2. Factors Influencing Reactivity and Selectivity

Not all cysteine residues are equally susceptible to alkylation. The selectivity of a chloroacetamide inhibitor is a product of two key factors:

-

Intrinsic Reactivity: The inherent electrophilicity of the chloroacetamide warhead. While generally considered highly reactive, this can be tuned by modifying adjacent chemical groups.[10]

-

Non-covalent Binding Affinity: The N-substituent portion of the molecule plays a crucial role in guiding the warhead to a specific protein. It forms initial, reversible interactions (e.g., hydrogen bonds, hydrophobic interactions) with a binding pocket on the target protein, thereby increasing the local concentration of the electrophile near the target nucleophile. This pre-orientation is critical for achieving selectivity and potency.[11]

A well-designed covalent inhibitor, therefore, functions like a guided missile: the N-substituent "scaffold" provides the guidance system, and the chloroacetamide is the "payload" that permanently disables the target.

Chapter 3: Key Molecular Targets and Biological Consequences

The specific biological effect of an N-substituted chloroacetamide is defined by the protein it inhibits.

3.1. Herbicidal Action: Inhibition of Very-Long-Chain Fatty Acid Elongases (VLCFAEs)

In plants, the primary targets of chloroacetamide herbicides like alachlor and metolachlor are enzymes involved in the biosynthesis of very-long-chain fatty acids (VLCFAs).[2][3] VLCFAs are essential components for building cell membranes, suberin, and cuticular waxes that protect the plant.